
Fumaric Acid Monomethyl Ester-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Fumaric Acid Monomethyl Ester-d5, also known as Monomethyl Fumarate-d5, is a compound with the molecular formula C5HD5O4 . It is one of the most bioactive anti-psoriatic fumaric acid ester metabolites and is a potent nicotinic acid receptor agonist .
Molecular Structure Analysis
The linear formula of Fumaric Acid Monomethyl Ester is HO2CCH=CHCO2CH3 . Its molecular weight is 130.10 .
Chemical Reactions Analysis
Fumaric Acid Monomethyl Ester can be used as a reactant to synthesize various compounds. It has been used in the synthesis of Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor, (−)-Xylariamide A (a fungal metabolite), and (±)-Methoxyfumimycin ethyl ester (a potential bacterial peptide deformylase inhibitor) .
Physical And Chemical Properties Analysis
Fumaric Acid Monomethyl Ester is a solid substance . Its melting point is 144-145 °C .
科学的研究の応用
Pharmacokinetics and Mechanism of Action
Fumaric acid esters, including monomethyl fumarate (MMF), are significant in treating psoriasis and multiple sclerosis. The pharmacokinetics of these esters, particularly the rapid metabolism of dimethyl fumarate (DMF) into MMF in vivo, is critical for understanding their therapeutic action. This metabolism significantly influences their mechanism of action and biological effects (Mrowietz et al., 2018).
Clinical Utility in Various Diseases
Fumaric acid esters (FAEs) have shown promise in treating diseases beyond psoriasis and multiple sclerosis, particularly those involving oxidative stress and inflammation. The potential of FAEs, including MMF and DMF, in various pathologies is under investigation, highlighting their broad clinical utility (Kourakis et al., 2020).
Immunomodulatory Effects
FAEs demonstrate immunomodulatory effects, particularly in psoriasis and multiple sclerosis. They have been observed to reduce peripheral CD4+- and CD8+-T-lymphocytes and inhibit nuclear factor kappa B (NF-κB)-dependent transcription in human endothelial cells. These effects further explain the utility of FAEs in treating diseases with an immune-mediated etiology (Moharregh-Khiabani et al., 2009).
Neuroprotective and Antioxidant Effects
Studies have shown that DMF and MMF exert neuroprotective and antioxidant effects. This is particularly evident in their application in relapsing-remitting multiple sclerosis, where they influence inflammatory and antioxidant pathways within astrocytes and neural progenitor cells (Galloway et al., 2017).
Impact on Central Nervous System Remyelination
FAEs, particularly MMF, have been investigated for their impact on remyelination in the central nervous system using models like cuprizone-induced demyelination. The findings suggest that FAEs can have a marginal effect on accelerating remyelination processes, contributing to their potential in treating multiple sclerosis (Moharregh-Khiabani et al., 2010).
作用機序
Target of Action
Fumaric Acid Monomethyl Ester-d5, also known as Monomethyl Fumarate (MMF), primarily targets the fatty acid receptor GPR109A found in the lysosomes of immune cells . It also interacts with the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . These targets play a crucial role in the immune response and oxidative stress regulation.
Mode of Action
Monomethyl Fumarate interacts with its targets through two main mechanisms. One hypothesis suggests that it acts as a ligand to the fatty acid receptor GPR109A . Another proposes that Monomethyl Fumarate and its parent compound, Dimethyl Fumarate, up-regulate the Nrf2 pathway, which is activated in response to oxidative stress .
Biochemical Pathways
Monomethyl Fumarate affects several biochemical pathways. It stimulates the Nrf2 pathway, leading to the upregulation of antioxidative genes . It also influences the mitochondrial tricarboxylic acid (TCA) cycle activity and adenosine triphosphate (ATP) production . Furthermore, it has been shown to diminish cell respiration while upregulating glycolysis .
Pharmacokinetics
Upon oral administration, Monomethyl Fumarate is rapidly metabolized. Its serum concentrations peak within 2–2.5 hours, and its half-life is approximately 1 hour . This rapid metabolism and elimination influence the bioavailability of the compound.
Result of Action
The action of Monomethyl Fumarate results in a variety of molecular and cellular effects. It has been found to reduce neurodegeneration in an Nrf2-dependent manner . It also suppresses inflammatory gene expression, reduces cell gliosis, and decreases neuronal cell loss . Moreover, it has been associated with robust antioxidative and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of Monomethyl Fumarate can be influenced by various environmental factors. For instance, the biodistribution of Fumaric Acid Esters, including Monomethyl Fumarate, may vary, eliciting different biological responses . Furthermore, the pharmacodynamic effects of combinations can differ unpredictably from monotherapy .
Safety and Hazards
将来の方向性
Fumaric Acid Esters, including Monomethyl Fumarate-d5, have shown potential in treating conditions of oxidative stress and inflammation. They have been found to have robust anti-oxidative and anti-inflammatory effects, making them perfect contenders for repurposing and rapid clinical implementation for their management . There is a burgeoning literature on the use of FAE in the prevention and treatment of diseases, other than psoriasis and MS, in which oxidative stress and/or inflammation are prominent .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fumaric Acid Monomethyl Ester-d5 involves the esterification of Fumaric Acid with Methanol-d4 in the presence of a dehydrating agent.", "Starting Materials": [ "Fumaric Acid", "Methanol-d4", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Add Fumaric Acid and Methanol-d4 to a reaction flask", "Add a dehydrating agent (e.g. sulfuric acid) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with a suitable drying agent (e.g. anhydrous sodium sulfate)", "Distill the solvent to obtain Fumaric Acid Monomethyl Ester-d5 as a colorless liquid with a high level of deuterium incorporation" ] } | |
CAS番号 |
1616345-45-9 |
分子式 |
C5H6O4 |
分子量 |
135.13 |
IUPAC名 |
(E)-2,3-dideuterio-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3,2D,3D |
InChIキー |
NKHAVTQWNUWKEO-PWYLTMEHSA-N |
SMILES |
COC(=O)C=CC(=O)O |
同義語 |
(2E)-2-Butenedioic Acid 1-Methyl Ester-d5; (E)-2-Butenedioic Acid Monomethyl Ester-d5; Fumaric Acid Methyl Ester-d5; Methyl Hydrogen Fumarate-d5; Monomethyl Fumarate-d5; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




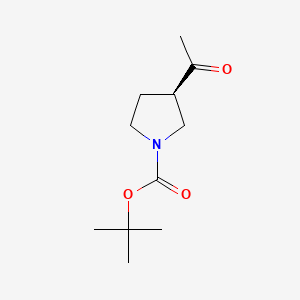
![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)
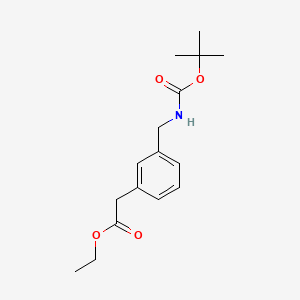
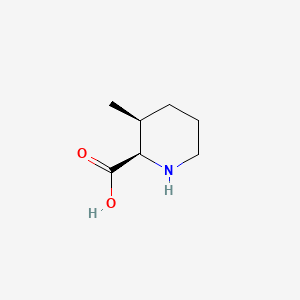
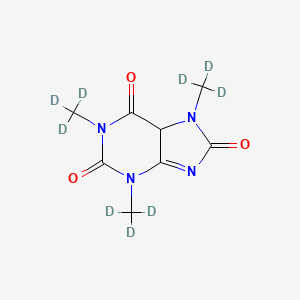
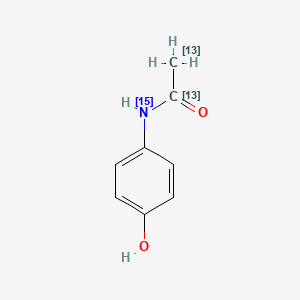
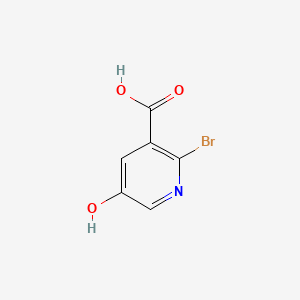
![5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B570482.png)